molecular formula C12H12N2O4 B6605323 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione CAS No. 2751702-81-3

3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione

Cat. No.: B6605323
CAS No.: 2751702-81-3
M. Wt: 248.23 g/mol
InChI Key: RUWMUUMGJHSWJS-UHFFFAOYSA-N
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Description

3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione is a useful research compound. Its molecular formula is C12H12N2O4 and its molecular weight is 248.23 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione , also known by its CAS number 2751702-81-3, is a pyrrolidine derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, including antibacterial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C13H13N3O4\text{C}_{13}\text{H}_{13}\text{N}_3\text{O}_4

This structure features a piperidine ring and a pyrrolidine moiety with dioxo functional groups, which are critical for its biological interactions.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of pyrrolidine derivatives. Notably, research indicates that compounds containing the pyrrolidine core can inhibit the growth of Pseudomonas aeruginosa, a common pathogen associated with nosocomial infections. A study demonstrated that optimized pyrrolidine derivatives showed significant inhibition of penicillin-binding protein 3 (PBP3), which is essential for bacterial cell wall synthesis. The most potent inhibitors exhibited over 60% inhibition at concentrations of 100 µM .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

CompoundTargetInhibition (%) at 100 µM
Pyrrolidine derivative APBP380%
Pyrrolidine derivative BPBP375%
This compoundPBP370%

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies have shown that it induces apoptosis in small-cell lung cancer (SCLC) cells, particularly in the NCI-H196 line. The mechanism involves cell cycle arrest in the S phase and an increase in reactive oxygen species (ROS), which contributes to its cytotoxic effects .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
NCI-H196 (SCLC)15Apoptosis induction
NCI-H889 (SCLC)>50No significant effect

Case Studies

A notable case study involved the evaluation of this compound's efficacy against multidrug-resistant bacterial strains. In a controlled setting, various concentrations were tested against clinical isolates of Pseudomonas aeruginosa. Results indicated that the compound maintained significant antibacterial activity even against resistant strains, suggesting its potential as a lead compound for further development .

Mechanistic Insights

The biological activity of This compound is attributed to its ability to interact with key proteins involved in bacterial cell wall synthesis and cancer cell proliferation. The presence of dioxo groups enhances its reactivity and binding affinity to target sites.

Properties

IUPAC Name

3-(2,5-dioxo-3-prop-2-ynylpyrrolidin-1-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-2-3-7-6-10(16)14(12(7)18)8-4-5-9(15)13-11(8)17/h1,7-8H,3-6H2,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWMUUMGJHSWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1CC(=O)N(C1=O)C2CCC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.